molecular formula C12H14O2 B14385765 6-Phenylhex-3-enoic acid CAS No. 88534-44-5

6-Phenylhex-3-enoic acid

Cat. No.: B14385765
CAS No.: 88534-44-5
M. Wt: 190.24 g/mol
InChI Key: COHMGRNHJHIXNH-UHFFFAOYSA-N
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Description

6-Phenylhex-3-enoic acid is an organic compound characterized by a phenyl group attached to a hexenoic acid chain. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylhex-3-enoic acid typically involves the reaction of phenylacetic acid with hex-3-enoic acid under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the carbon-carbon bond between the phenyl and hexenoic acid moieties .

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. These methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 6-Phenylhex-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Phenylhex-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical reactions within cells. The compound’s structure allows it to fit into enzyme active sites, blocking substrate access and altering enzyme activity .

Comparison with Similar Compounds

  • 6-Phenylhexanoic acid
  • 6-Phenylhex-2-enoic acid
  • 6-Phenylhex-4-enoic acid

Comparison: 6-Phenylhex-3-enoic acid is unique due to its specific double bond position, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound exhibits distinct chemical and biological properties, making it valuable for targeted research applications .

Properties

CAS No.

88534-44-5

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

6-phenylhex-3-enoic acid

InChI

InChI=1S/C12H14O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1-4,6-8H,5,9-10H2,(H,13,14)

InChI Key

COHMGRNHJHIXNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC=CCC(=O)O

Origin of Product

United States

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